

# A Comparative Guide to ERK Inhibitors: CC-90003 vs. GDC-0994

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the RAS-RAF-MEK-ERK cascade, is a cornerstone of cancer research due to its frequent dysregulation in various malignancies.[1][2] Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are critical nodes in this pathway, making them attractive targets for therapeutic intervention.[3][4] This guide provides a detailed, data-driven comparison of two notable ERK1/2 inhibitors: **CC-90003** and GDC-0994 (ravoxertinib).

## Mechanism of Action: A Tale of Two Binding Modes

**CC-90003** is a potent and irreversible inhibitor of ERK1/2.[5][6] Its mechanism involves forming a covalent bond with a cysteine residue within the ATP-binding site of ERK1/2.[7] This irreversible binding leads to a prolonged pharmacodynamic effect, as demonstrated by the sustained inhibition of the downstream target p-RSK and a longer recovery of ERK occupancy after the compound is removed.[7]

In contrast, GDC-0994 (also known as ravoxertinib) is a potent, orally available, and highly selective reversible inhibitor of ERK1/2.[8][9][10] As an ATP-competitive inhibitor, it vies with ATP for binding to the kinase's active site.[11]

# Preclinical Performance: A Head-to-Head Comparison



Preclinical studies have demonstrated the potent anti-proliferative activity of both inhibitors across a range of cancer cell lines, particularly those with BRAF and KRAS mutations.[4][8] However, direct comparisons suggest that **CC-90003** exhibits greater potency in certain models.

In the KRAS G13D-mutant colorectal cancer cell line HCT-116, **CC-90003** was found to be more potent than GDC-0994 in reducing cell growth.[4] Notably, **CC-90003** induced cell death at concentrations starting from 1 µmol/L, a cytotoxic effect not observed with GDC-0994 at concentrations up to 10 µmol/L.[4] Furthermore, in a panel of six KRAS- and BRAF-mutant lung cancer cell lines, **CC-90003** demonstrated potency that was superior or comparable to another ERK inhibitor, BVD-523, and significantly improved over GDC-0994.[4]

Table 1: Biochemical and Cellular Potency of CC-90003

and GDC-0994

| Inhibitor | Target      | Assay Type            | IC50                  | Cell Line   | Reference   |
|-----------|-------------|-----------------------|-----------------------|-------------|-------------|
| CC-90003  | ERK1/2      | Biochemical           | 10-20 nM              | -           | [5]         |
| GDC-0994  | ERK1        | Biochemical           | 1.1 nM (or<br>6.1 nM) | -           | [8][12][13] |
| ERK2      | Biochemical | 0.3 nM (or<br>3.1 nM) | -                     | [8][12][13] |             |
| p-ERK2    | Cellular    | 86 nM                 | A375                  | [8]         | _           |
| p-RSK     | Cellular    | 140 nM                | A375                  | [8]         |             |

Note: Discrepancies in reported IC50 values for GDC-0994 may be due to different assay conditions.

## Table 2: Anti-proliferative Activity of CC-90003 in KRAS-Mutant Cell Lines



| Cell Line      | Cancer Type                     | GI50 (μM)                                              | Reference |
|----------------|---------------------------------|--------------------------------------------------------|-----------|
| HCT-116        | Colorectal                      | < 1                                                    | [4]       |
| Multiple Lines | Pancreatic, Lung,<br>Colorectal | Broadly Active (28 of<br>37 lines with GI50 < 1<br>μΜ) | [4]       |

## **Kinase Selectivity Profile**

Both inhibitors have been profiled for their selectivity against a broad panel of kinases.

**CC-90003**: In a 258-kinase biochemical assay, **CC-90003** demonstrated good selectivity.[5] While it strongly inhibited ERK1 and ERK2, significant inhibition (>80% at 1  $\mu$ mol/L) was also observed for KDR, FLT3, and PDGFR $\alpha$ .[14]

GDC-0994: GDC-0994 is described as a highly selective inhibitor of ERK1 and ERK2.[9]

## **In Vivo Efficacy**

Both compounds have shown significant single-agent activity in in vivo cancer models.

**CC-90003**: In an HCT-116 xenograft model, **CC-90003** was well-tolerated at various doses and led to tumor growth inhibition.[5] The minimally efficacious dose demonstrating 65% tumor growth inhibition was 50 mg/kg once daily.[4] Combination studies have also shown promise; for instance, **CC-90003** combined with docetaxel resulted in complete tumor regression in a patient-derived xenograft (PDX) model of lung cancer.[14][15]

GDC-0994: Daily oral dosing of GDC-0994 resulted in significant anti-tumor activity in multiple xenograft models, including those with KRAS and BRAF mutations.[8][16]

### **Clinical Development and Adverse Effects**

Both inhibitors have been evaluated in clinical trials, but their development has faced challenges.

**CC-90003**: The clinical development of **CC-90003** was discontinued.[14][15] This was due to the maximum tolerated dose failing to produce acceptable clinical outcomes and the



emergence of adverse drug-related neuropathy and neurotoxicity.[14]

GDC-0994: A first-in-human Phase I study of GDC-0994 in patients with advanced solid tumors showed an acceptable safety profile with pharmacodynamic effects.[9][17] The most common drug-related adverse events were diarrhea, rash, nausea, fatigue, and vomiting.[17][18] Two patients with BRAF-mutant colorectal cancer had a confirmed partial response.[9]

## Signaling Pathway and Experimental Visualizations

To better understand the context of these inhibitors, the following diagrams illustrate the ERK signaling pathway and a typical experimental workflow for their evaluation.



**Upstream Activation Growth Factors** Receptor Tyrosine RAS RAF **Inhibitor Action** CC-90003 GDC-0994 Covalent Reversible Inhibition Inhibition Core Kinase ERK1/2 Downstream Effects Transcription Factors

**ERK Signaling Pathway** 

Click to download full resolution via product page

Caption: The ERK signaling cascade and points of inhibition.





Click to download full resolution via product page

Caption: A typical workflow for preclinical evaluation of ERK inhibitors.

## **Experimental Protocols Cell Proliferation Assay (e.g., CellTiter-Glo®)**

This assay determines the effect of the inhibitor on cell viability.

- Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000 cells/well and incubate overnight.[5]
- Compound Treatment: Treat cells with a serial dilution of the ERK inhibitor (e.g., CC-90003 or GDC-0994) or DMSO as a vehicle control.
- Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
- Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, mix on an orbital shaker to induce cell lysis, and incubate at room temperature to stabilize the luminescent signal.[19] Measure luminescence using a plate reader.



Data Analysis: Normalize the data to the vehicle-treated control wells and plot the
percentage of cell viability against the logarithm of the inhibitor concentration. Calculate the
GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value using
non-linear regression.[19]

### **Western Blotting for Pathway Modulation**

This method assesses the inhibition of ERK signaling by measuring the phosphorylation status of key pathway proteins.

- Cell Lysis: Treat cultured cells with the inhibitor for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.[19][20]
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[19][20]
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[19]
- Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated ERK (p-ERK), total ERK, and phosphorylated RSK (p-RSK). Subsequently, incubate with a corresponding secondary antibody.[19][21]
- Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[19]
- Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the extent of pathway inhibition.[19]

### In Vivo Xenograft Studies

This protocol evaluates the anti-tumor efficacy of the inhibitor in a living organism.

- Tumor Implantation: Subcutaneously inject human cancer cells (e.g., 5 x 10^6 HCT-116 cells) into the flank of immunodeficient mice.[4][22]
- Tumor Growth and Randomization: Allow tumors to reach a predetermined size, then randomize the mice into treatment and control groups.



- Inhibitor Administration: Administer the ERK inhibitor (e.g., **CC-90003** or GDC-0994) or a vehicle control to the mice according to the specified dosing schedule (e.g., once daily oral gavage).[4][8]
- Tumor Measurement: Measure tumor volume with calipers at regular intervals throughout the study.[22]
- Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting).[22]

### Conclusion

Both **CC-90003** and GDC-0994 are potent inhibitors of the ERK1/2 kinases, a critical target in cancer therapy. Preclinical data indicates that **CC-90003**, with its covalent and irreversible binding mechanism, may offer greater potency and cytotoxic effects in certain cancer models compared to the reversible inhibitor GDC-0994. However, the clinical development of **CC-90003** was halted due to toxicity issues, highlighting the critical importance of the therapeutic window for this class of inhibitors. GDC-0994 has shown an acceptable safety profile in early clinical trials with modest single-agent activity. The insights gained from these and other ERK inhibitors continue to inform the development of next-generation therapeutics targeting the MAPK pathway.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. The ERK Signal Transduction Pathway: R&D Systems [rndsystems.com]
- 3. droracle.ai [droracle.ai]
- 4. aacrjournals.org [aacrjournals.org]



- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of CC-90003: A covalent ERK1/2 inhibitor [morressier.com]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medkoo.com [medkoo.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. cancer-research-network.com [cancer-research-network.com]
- 17. A First-in-Human Phase I Study to Evaluate the ERK1/2 Inhibitor GDC-0994 in Patients with Advanced Solid Tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A First-in-Human Phase I Study to Evaluate the ERK1/2 Inhibitor GDC-0994 in Patients with Advanced Solid Tumors [ouci.dntb.gov.ua]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Comparative Guide to ERK Inhibitors: CC-90003 vs. GDC-0994]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610410#cc-90003-versus-other-erk-inhibitors-likegdc-0994]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com